4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol
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Overview
Description
4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol is a synthetic organic compound characterized by its complex structure, which includes a naphthyridine core substituted with trifluoromethyl groups and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine derivatives and trifluoromethyl-substituted aldehydes under acidic conditions.
Introduction of the Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Coupling with Phenol: The final step involves the coupling of the naphthyridine derivative with a phenol derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane (CH₂Cl₂).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol moiety can undergo oxidation to form quinones using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The naphthyridine core can be reduced using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties, due to its stable trifluoromethyl groups and reactive phenol moiety.
Mechanism of Action
The mechanism of action of 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, while the phenol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}aniline
- 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzaldehyde
- 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzoic acid
Uniqueness
Compared to similar compounds, 4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol is unique due to the presence of the phenol moiety, which provides additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets or the development of advanced materials.
Properties
IUPAC Name |
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2O2/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)26-9-3-1-8(25)2-4-9/h1-7,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBVQYGPRMKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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